molecular formula C22H26ClN3O3S B2720333 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride CAS No. 1215748-27-8

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride

Cat. No. B2720333
CAS RN: 1215748-27-8
M. Wt: 447.98
InChI Key: GTCMOXQTTISTGV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research demonstrates that benzimidazole derivatives, closely related to the chemical structure of N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride, are effective corrosion inhibitors. For example, in a study conducted by Yadav et al. (2016), various benzimidazole derivatives showed significant inhibition efficiency in preventing corrosion of N80 steel in hydrochloric acid solution. This indicates potential applications of similar compounds in industrial settings for corrosion protection (Yadav et al., 2016).

Antimicrobial and Antitumor Properties

Compounds structurally similar to N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride have demonstrated antimicrobial, anti-inflammatory, and antitumor activities. For instance, Zablotskaya et al. (2013) synthesized benzothiazole derivatives and found them effective in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screening, indicating their potential as therapeutic agents (Zablotskaya et al., 2013). Additionally, Horishny et al. (2020) showed that N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have promising anticancer properties (Horishny et al., 2020).

Fluorescent Sensing

Benzimidazole and benzothiazole derivatives, closely related to the chemical , have been used in the development of fluorescent sensors. Suman et al. (2019) created benzimidazole/benzothiazole-based azomethines that can detect Al3+ and Zn2+ ions due to their solvatochromic behavior and large Stokes shift, suggesting applications in chemical sensing and analysis (Suman et al., 2019).

Gastric Prokinetic Agents

Compounds with a similar structure to N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride have been evaluated as potential gastric prokinetic agents. Kato et al. (1992) synthesized a series of benzamides and found them effective in enhancing gastric emptying, indicating their potential in treating gastrointestinal disorders (Kato et al., 1992).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c26-21(10-15-28-18-6-2-1-3-7-18)25(12-11-24-13-16-27-17-14-24)22-23-19-8-4-5-9-20(19)29-22;/h1-9H,10-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCMOXQTTISTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)CCOC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride

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